molecular formula C₂₀H₂₂ClNO₃ B1145526 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide CAS No. 1316847-19-4

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide

Cat. No.: B1145526
CAS No.: 1316847-19-4
M. Wt: 359.85
InChI Key:
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Description

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₂ClNO₃ and its molecular weight is 359.85. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

Research on related compounds demonstrates their pharmacokinetic properties and extensive metabolism, indicating potential applications in the development of therapeutic agents for conditions such as benign hyperplasia. A study on S-1, a similar propanamide compound, highlights its low clearance, moderate volume of distribution, and extensive metabolism, presenting it as a candidate for further preclinical development (Wu et al., 2006).

Photochemical Properties

Another aspect of research focuses on the photochemical properties of related compounds like flutamide, which undergoes different photoreactions depending on the solvent, indicating the potential for studying the stability and degradation pathways of similar propanamide derivatives (Watanabe et al., 2015).

Synthesis and Herbicidal Activity

The synthesis and evaluation of novel substituted arylureasulfonyl phenoxy propanates, including compounds with similar structures, have been reported to exhibit herbicidal activities. This suggests applications in agriculture for the development of new herbicides (Hu Fang-zhong, 2006).

Degradation Product Identification

Research into the degradation of fenofibrate, a compound structurally related to 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide, has led to the identification of degradation products, which could inform stability studies and analytical methodologies for similar compounds (Mulgund et al., 2014).

Antimicrobial and Cytotoxic Activities

The synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown significant antibacterial and antifungal activities, suggesting the potential for developing antimicrobial agents from similar compounds (Helal et al., 2013).

Molecular Imaging for Prostate Cancer

A study on carbon-11-labeled propanamide derivatives as selective androgen receptor modulator (SARM) radioligands indicates their application in prostate cancer imaging, highlighting the relevance of structurally similar compounds in diagnostic radiology (Gao et al., 2011).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word “Warning” and the hazard statement H302: Harmful if swallowed .

Biochemical Analysis

Biochemical Properties

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide plays a crucial role in biochemical reactions, particularly as an agonist of peroxisome proliferator-activated receptor alpha (PPARα). This interaction enhances lipolysis and the elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III . Additionally, it increases the synthesis of apoproteins A-I and A-II, contributing to higher levels of high-density lipoprotein (HDL) cholesterol .

Cellular Effects

This compound influences various cellular processes. It modulates cell signaling pathways by activating PPARα, which in turn affects gene expression related to lipid metabolism . This compound also impacts cellular metabolism by enhancing the breakdown of fatty acids and reducing triglyceride levels in cells . These effects are particularly notable in hepatocytes, where it promotes the clearance of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .

Molecular Mechanism

At the molecular level, this compound binds to PPARα, leading to its activation . This activation triggers a cascade of events, including the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism . The compound also inhibits the expression of genes responsible for triglyceride synthesis, thereby reducing lipid accumulation in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can diminish with prolonged exposure to light and heat . Long-term studies have shown that it maintains its efficacy in reducing lipid levels over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it effectively reduces plasma triglyceride levels without significant adverse effects . At higher doses, it can cause liver enlargement and other toxic effects . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy without toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily enhances fatty acid oxidation by upregulating enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase . This compound also affects the synthesis and breakdown of lipoproteins, influencing overall lipid homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . It accumulates in the liver, where it exerts its primary effects on lipid metabolism . The compound’s distribution is influenced by its lipophilic nature, allowing it to integrate into cellular membranes and interact with intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it binds to PPARα . This localization is crucial for its function, as it allows the compound to directly influence gene expression . Additionally, it may localize to other organelles involved in lipid metabolism, such as mitochondria and peroxisomes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide' involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenylpropan-2-one to form 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropan-1-one, which is then reacted with isopropylamine to form the final product.", "Starting Materials": [ "4-chlorobenzoyl chloride", "4-hydroxyphenylpropan-2-one", "isopropylamine" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 4-hydroxyphenylpropan-2-one in the presence of a base such as triethylamine to form 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropan-1-one.", "Step 2: The resulting product from step 1 is then reacted with isopropylamine in the presence of a base such as sodium hydride to form the final product, 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide." ] }

CAS No.

1316847-19-4

Molecular Formula

C₂₀H₂₂ClNO₃

Molecular Weight

359.85

Synonyms

2-(4-(4-Chlorobenzoyl)phenoxy)-N-isopropyl-2-methylpropanamide; 

Origin of Product

United States

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